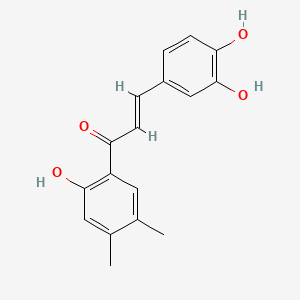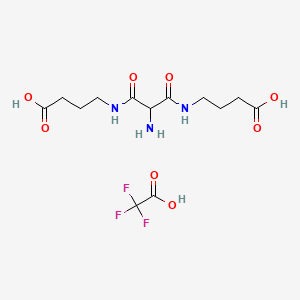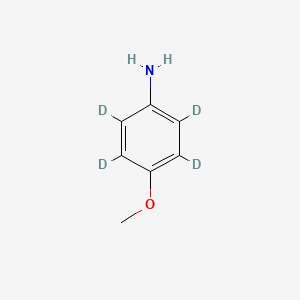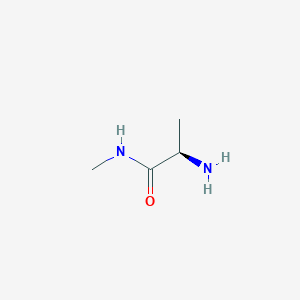
2''-O-ラムノシルカリシドII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2''-O-ラムノシルイカリサイドIIは、エゾウコギ属植物に含まれるフラボノイド配糖体化合物です。骨粗鬆症の治療における潜在的な治療効果で知られています。 この化合物は、骨芽細胞の分化を促進し、低酸素誘導因子1-アルファ(HIF-1α)の発現を阻害することが示されており、骨の健康への応用における有望な候補となっています .
科学的研究の応用
2’'-O-Rhamnosylicariside II has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound is investigated for its effects on cellular processes, including differentiation and gene expression.
Medicine: 2’'-O-Rhamnosylicariside II is explored for its potential therapeutic effects in treating osteoporosis and other bone-related conditions.
作用機序
2''-O-ラムノシルイカリサイドIIは、主に低酸素誘導因子1-アルファ(HIF-1α)を標的とし、阻害することによりその効果を発揮します。この阻害は、低酸素条件下での骨芽細胞の分化の促進とコラーゲンタイプIアルファ1(COL1A1)タンパク質発現の増強につながります。 化合物がHIF-1αに結合し、その遺伝子とタンパク質の発現を阻害する能力は、骨の健康に対する治療効果にとって重要です .
類似の化合物:
- バオホサイドI
- バオホサイドII
比較: 2''-O-ラムノシルイカリサイドIIは、骨芽細胞の分化を促進し、HIF-1α発現を阻害する高い効力により、これらの化合物の中で独特です。 バオホサイドIとバオホサイドIIも生物活性特性を示しますが、2''-O-ラムノシルイカリサイドIIは、骨の微細構造の改善と骨量の減少抑制においてより効果的であることが示されています .
生化学分析
Biochemical Properties
2’'-O-Rhamnosylicariside II interacts with various biomolecules in biochemical reactions. It has been found to bind with Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulatory protein in cellular responses to hypoxia . The nature of this interaction involves the inhibition of both HIF-1α gene and protein expression .
Cellular Effects
2’'-O-Rhamnosylicariside II has significant effects on various types of cells and cellular processes. It can promote osteoblast differentiation, which is crucial for bone formation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’'-O-Rhamnosylicariside II involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds with HIF-1α and inhibits both HIF-1α gene and protein expression . This results in enhanced COL1A1 protein expression under hypoxic conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2’'-O-Rhamnosylicariside II vary with different dosages. It has been shown to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation
Metabolic Pathways
準備方法
合成経路と反応条件: 2''-O-ラムノシルイカリサイドIIの調製は、酵素加水分解によって達成できます。1つの効率的な方法は、酢酸プロピルとHAc-NaAcバッファー(pH 4.5)からなる二相系中でβ-デキストラナーゼを使用する方法です。 加水分解は60℃で40分間行われ、エピメジンCが2''-O-ラムノシルイカリサイドIIに完全に変換されます .
工業生産方法: 2''-O-ラムノシルイカリサイドIIの工業生産は、その高い効率性と再利用性のために、同じ酵素加水分解方法を利用しています。 酵素溶液は複数サイクルに使用でき、従来の方法と比較して高い変換率を達成し、手順を簡素化できます .
化学反応の分析
反応の種類: 2''-O-ラムノシルイカリサイドIIは、酸化、還元、置換を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
2''-O-ラムノシルイカリサイドIIは、幅広い科学研究への応用を持っています。
化学: フラボノイド配糖体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 化合物は、分化や遺伝子発現を含む細胞プロセスに対する影響について調査されています。
医学: 2''-O-ラムノシルイカリサイドIIは、骨粗鬆症やその他の骨関連疾患の治療における潜在的な治療効果について検討されています。
産業: 化合物の生物活性は、骨の健康を促進することを目的としたニュートラシューティカルや機能性食品における貴重な成分となっています.
類似化合物との比較
- Baohuoside I
- Baohuoside II
Comparison: 2’‘-O-Rhamnosylicariside II is unique among these compounds due to its higher efficacy in promoting osteoblast differentiation and inhibiting HIF-1α expression. While Baohuoside I and Baohuoside II also exhibit bioactive properties, 2’'-O-Rhamnosylicariside II has been shown to be more effective in improving bone microstructures and reducing bone loss .
特性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBJKPLTBPGHDJ-ZJTKNEERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 2''-O-rhamnosylicariside II in the metabolism of other flavonoids found in Herba Epimedii?
A1: Research suggests that 2''-O-rhamnosylicariside II acts as a key intermediate in the metabolic pathway of several prenylated flavonoids present in Herba Epimedii. Specifically, studies using rat intestinal models and zebrafish larvae have identified 2''-O-rhamnosylicariside II as a metabolite of both icariin and epimedin C. [, ] This suggests that the compound is formed during the deglycosylation process of these parent compounds within the body.
Q2: Can 2''-O-rhamnosylicariside II be used as a marker for quality control of Herba Epimedii?
A3: Yes, 2''-O-rhamnosylicariside II, along with other characteristic flavonoids like epimedin C, icariin, and baohuoside I, are utilized in High-Performance Liquid Chromatography (HPLC) methods for quantifying the total flavonoid content in Herba Epimedii. [] This approach provides a more accurate assessment of the herb's quality compared to traditional UV spectrophotometry, ensuring consistency and standardization of herbal preparations.
Q3: What are the potential applications of 2''-O-rhamnosylicariside II in understanding the efficacy of Herba Epimedii extracts?
A4: Given its presence as both a naturally occurring constituent and a metabolite of other active flavonoids in Herba Epimedii, 2''-O-rhamnosylicariside II holds promise as a potential biomarker for monitoring treatment response to the herb. [] Further research is needed to establish a clear correlation between 2''-O-rhamnosylicariside II levels and therapeutic outcomes.
Q4: Which analytical techniques are commonly employed for identifying and quantifying 2''-O-rhamnosylicariside II?
A5: Researchers commonly employ a combination of chromatographic and spectroscopic methods for the identification and quantification of 2''-O-rhamnosylicariside II. [, , , ] High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is frequently used for separation and quantification, often employing icariin as a reference standard. Further structural confirmation is often achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q5: Has the toxicity of 2''-O-rhamnosylicariside II been evaluated?
A6: While specific toxicity data on 2''-O-rhamnosylicariside II may be limited, studies have investigated the toxicity of Herba Epimedii flavonoids in general. [] One study observed that 2''-O-rhamnosylicariside II, along with Sagittatoside B, exhibited higher toxicity compared to other flavonoids like icariin, baohuoside I, and epimedins A, B, and C in zebrafish larvae. This highlights the need for further research to fully understand the safety profile of 2''-O-rhamnosylicariside II.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)



